Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate
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Description
Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate is a useful research compound. Its molecular formula is C14H20N4O8 and its molecular weight is 372.334. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore . The presence of the 1,2,4-oxadiazole ring in the compound suggests that it may interact with its targets through this pharmacophore. The compound may bind to its targets, leading to changes in their function.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s molecular weight is 17017 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4.C2H2O4/c1-3-19-11(18)4-13-10(17)7-16-5-9(6-16)12-14-8(2)15-20-12;3-1(4)2(5)6/h9H,3-7H2,1-2H3,(H,13,17);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLFOJNOAMQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CC(C1)C2=NC(=NO2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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